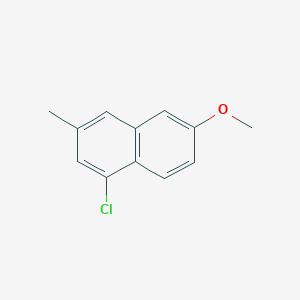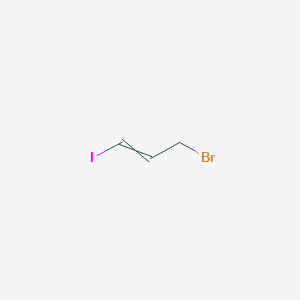![molecular formula C13H10O3 B14271621 2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 132356-39-9](/img/structure/B14271621.png)
2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is also known by several other names, including Cyclocoumarol, Anticoagulans 63, and Methanopyranorin . It is a member of the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with concentrated hydrochloric acid in methanol, followed by refluxing for one hour and crystallization under anaerobic conditions . Another method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, hydrogenation and bromine substitution of the pyrone ring can yield different derivatives . Common reagents used in these reactions include hydrogen gas, bromine, and sodium hydrogen carbonate. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticoagulant properties, making it a candidate for the development of new anticoagulant drugs .
Wirkmechanismus
The mechanism of action of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets and pathways. As an anticoagulant, it likely inhibits specific enzymes involved in the blood coagulation cascade, thereby preventing the formation of blood clots . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and enzymes critical to the coagulation process.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be compared with other similar compounds, such as 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-5-one and 2H-Pyran-5-carboxylic acid derivatives . These compounds share a similar benzopyran core structure but differ in their substituents and functional groups. The uniqueness of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
132356-39-9 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-methyl-2H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C13H10O3/c1-8-6-7-10-12(15-8)9-4-2-3-5-11(9)16-13(10)14/h2-8H,1H3 |
InChI-Schlüssel |
TXMZNAABXMUEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=C(O1)C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


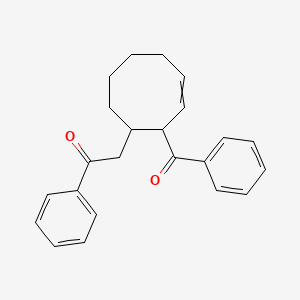
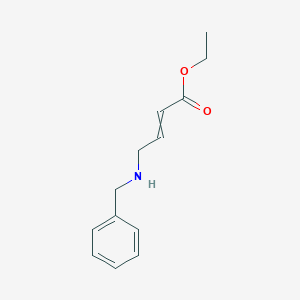
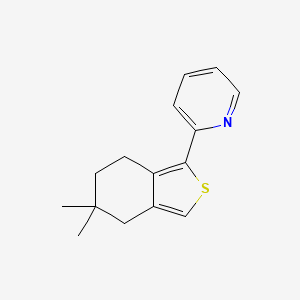
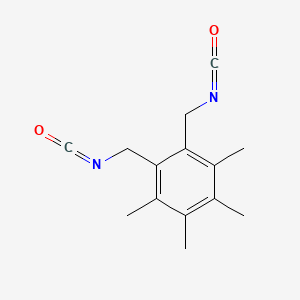

![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
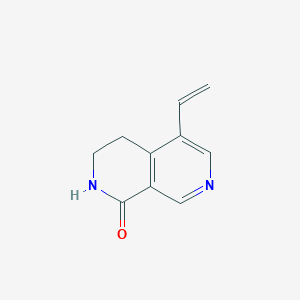
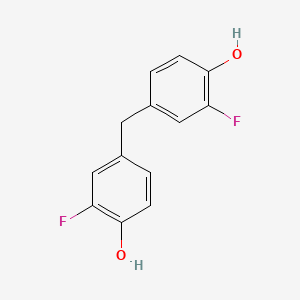

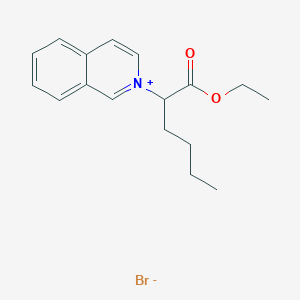
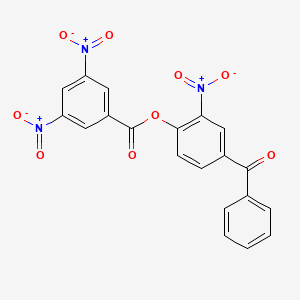
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
